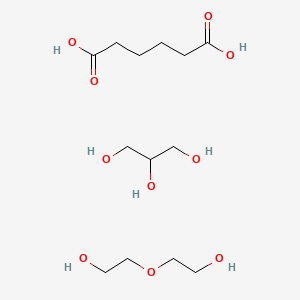
Hexanedioic acid;2-(2-hydroxyethoxy)ethanol;propane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, polymer with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol is a complex polymer formed by the reaction of hexanedioic acid (adipic acid), 2,2’-oxybis(ethanol) (diethylene glycol), and 1,2,3-propanetriol (glycerol). This polymer is known for its versatility and is used in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol typically involves a polycondensation reaction. The process begins with the esterification of hexanedioic acid with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol. The reaction is usually carried out under high temperatures and in the presence of a catalyst to facilitate the formation of the polymer .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polycondensation reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the polymer. Safety measures are also in place to handle the reactants and intermediates, which can be hazardous .
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid, polymer with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, polymer with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties
Wirkmechanismus
The mechanism by which hexanedioic acid, polymer with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol exerts its effects is primarily through its ability to form stable, flexible, and durable polymer chains. These chains interact with various molecular targets, including other polymers and biological molecules, through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions enable the polymer to be used in a wide range of applications, from industrial coatings to biomedical devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexanedioic acid, dimethyl ester, polymer with dimethyl butanedioate, dimethyl pentanedioate, 2,2’-oxybis(ethanol) and 1,2,3-propanetriol : Another variant with distinct chemical properties .
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,2’-oxybis(ethanol): Similar in structure but with different mechanical properties.
Uniqueness
Hexanedioic acid, polymer with 2,2’-oxybis(ethanol) and 1,2,3-propanetriol is unique due to its specific combination of reactants, which imparts it with a balance of flexibility, durability, and chemical reactivity. This makes it particularly suitable for applications requiring a combination of these properties .
Eigenschaften
CAS-Nummer |
26760-54-3 |
|---|---|
Molekularformel |
C13H28O10 |
Molekulargewicht |
344.36 g/mol |
IUPAC-Name |
hexanedioic acid;2-(2-hydroxyethoxy)ethanol;propane-1,2,3-triol |
InChI |
InChI=1S/C6H10O4.C4H10O3.C3H8O3/c7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6;4-1-3(6)2-5/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2;3-6H,1-2H2 |
InChI-Schlüssel |
DELIYQOKOPVQCJ-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)O)CC(=O)O.C(COCCO)O.C(C(CO)O)O |
Kanonische SMILES |
C(CCC(=O)O)CC(=O)O.C(COCCO)O.C(C(CO)O)O |
Key on ui other cas no. |
26760-54-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















